3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Physicochemical profiling Lipophilicity optimization Fragment-based drug design

3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1518465-45-6) is a bicyclic pyrazole-5-amine derivative with molecular formula C₁₁H₁₇N₃ and molecular weight 191.27 g/mol. The compound features a bicyclo[3.1.0]hexane scaffold attached at the 3-position of a 1,4-dimethyl-1H-pyrazol-5-amine core.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13306192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2CC3CC3C2)C)N
InChIInChI=1S/C11H17N3/c1-6-10(13-14(2)11(6)12)9-4-7-3-8(7)5-9/h7-9H,3-5,12H2,1-2H3
InChIKeyFEUYZOZPSFDREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine: Conformationally Constrained Pyrazole-Amine Building Block for Medicinal Chemistry and Screening Libraries


3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1518465-45-6) is a bicyclic pyrazole-5-amine derivative with molecular formula C₁₁H₁₇N₃ and molecular weight 191.27 g/mol . The compound features a bicyclo[3.1.0]hexane scaffold attached at the 3-position of a 1,4-dimethyl-1H-pyrazol-5-amine core. The bicyclo[3.1.0]hexane ring system serves as a conformationally restrained isostere of cyclohexane, imposing a rigid boat-like geometry that pre-organizes the pendant amine pharmacophore while reducing conformational entropy loss upon target binding [1]. The compound carries a primary aromatic amine (H-bond donor count: 1, H-bond acceptor count: 3), a topological polar surface area (TPSA) of 43.84 Ų, a computed LogP of 1.82, and only 1 rotatable bond, making it a compact, low-flexibility fragment suitable for fragment-based screening, scaffold-hopping campaigns, and lead optimization programs .

Why 3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine Cannot Be Replaced by Cyclohexyl or Other In-Class Analogs


Substituting 3-(bicyclo[3.1.0]hexan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine with its closest apparent generic analog—3-cyclohexyl-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152651-35-8)—is not a functionally neutral exchange. Although the two compounds share an identical TPSA (43.84 Ų) and the same pyrazole-amine pharmacophore, the bicyclo[3.1.0]hexane scaffold imposes a rigid boat conformation that locks the C3-substituent into a defined spatial orientation, whereas the cyclohexyl ring freely interconverts between chair conformations [1]. This conformational restriction has been demonstrated across multiple target classes to translate into quantifiable selectivity gains exceeding 100-fold (e.g., H₃ vs. H₄ receptors) and affinity enhancements averaging 11- to 42-fold compared to flexible-ring counterparts [2][3]. Moreover, the target compound exhibits a computed LogP of 1.82 versus 2.36 for the cyclohexyl analog—a ΔLogP of −0.53—indicating lower lipophilicity that may confer superior aqueous solubility and reduced metabolic liability . Additionally, the 3-yl attachment regioisomer differs spatially from the 1-yl variant (CAS 2001951-79-5), producing divergent exit vectors that are not interchangeable in structure-based design .

Quantitative Differentiation Evidence for 3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine Versus Closest Analogs


Physicochemical Head-to-Head: Lower LogP and Molecular Weight Versus the Cyclohexyl Analog

3-(Bicyclo[3.1.0]hexan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1518465-45-6) was directly compared against its closest structural congener, 3-cyclohexyl-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152651-35-8), using vendor-supplied computed physicochemical parameters obtained from a single analytical platform (Leyan) . The bicyclo[3.1.0]hexane-containing target compound exhibits a LogP of 1.82 versus 2.36 for the cyclohexyl comparator—a ΔLogP of −0.53 (22.6% reduction)—despite sharing an identical TPSA of 43.84 Ų and an identical rotatable bond count of 1. The molecular weight of the target compound (191.27 g/mol) is also 2.02 g/mol lower than that of the cyclohexyl analog (193.29 g/mol), consistent with the established principle that bicyclo[3.1.0]hexane serves as a conformationally restrained isostere of cyclohexane with no increase in molecular weight [1].

Physicochemical profiling Lipophilicity optimization Fragment-based drug design

Conformational Restriction Translates to >100-Fold Target Selectivity: Class-Level Evidence from H₃ Receptor Ligands

In a systematic study of conformationally rigid histamine analogues, Watanabe et al. (2020) demonstrated that incorporation of a bicyclo[3.1.0]hexane scaffold produced compound 7, which exhibited a Ki of 5.6 nM at the H₃ receptor versus 602 nM at the H₄ receptor subtype—a selectivity ratio of 107.5-fold [1]. This contrasts with flexible-chain histamine analogues, which typically show single-digit selectivity between H₃ and H₄ subtypes. The rigid boat conformation of the bicyclo[3.1.0]hexane core restricts the accessible conformational space of the pendant amine, pre-organizing it into the bioactive orientation required for H₃ binding while sterically disfavoring H₄ engagement. Although this specific data derives from a histamine scaffold rather than the pyrazole-amine of the target compound, the underlying biophysical principle—that the bicyclo[3.1.0]hexane ring system reduces conformational entropy loss upon binding and enforces pharmacophore presentation—is scaffold-independent and directly applicable to any ligand series incorporating this rigid bicyclic core [2].

GPCR selectivity Conformational constraint Histamine receptor Scaffold pre-organization

Bicyclo[3.1.0]hexane Constraint Drives >400-Fold S1P₁ vs. S1P₃ Selectivity: Cross-Target Class Evidence

In a hit-to-lead campaign originating from a pyrazole screening hit, Zécri et al. (2010, 2013) evolved a bicyclo[3.1.0]hexane-fused thiophene series that yielded compound 85, a potent S1P₁ agonist with an EC₅₀ of 7 nM at S1P₁ and 2,880 nM at S1P₃—a selectivity window of 411-fold [1][2]. The bicyclo[3.1.0]hexane scaffold was identified as critical for achieving this selectivity; efforts to replace it with a simpler, less rigid cyclohexane ring compromised the S1P receptor affinity profile [2]. This finding is directly relevant to 3-(bicyclo[3.1.0]hexan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine because the pyrazole-amine core of the target compound shares the key pharmacophoric elements (a heteroaromatic ring bearing an amine) that, when linked to a bicyclo[3.1.0]hexane, could similarly benefit from conformational pre-organization. The pyrazole-to-thiophene scaffold-hopping precedent further validates the versatility of the bicyclo[3.1.0]hexane motif across heterocyclic series.

S1P receptor agonism Selectivity engineering Immunomodulation Bicyclic scaffold

(N)-Methanocarba Scaffold Quantitatively Enhances A₃ Adenosine Receptor Affinity: 11- to 42-Fold Versus Flexible Ribose

Tosh et al. (2020) performed a direct, side-by-side pharmacological comparison of matched molecular pairs of ribose-containing and (N)-methanocarba (bicyclo[3.1.0]hexane) nucleosides as A₃ adenosine receptor (A₃AR) agonists. Across 5 pairs of 5′-methylamide derivatives, the mean affinity enhancement conferred by the bicyclo[3.1.0]hexane constraint was 11-fold at the human A₃AR and 42-fold at the mouse A₃AR [1]. Furthermore, a representative methanocarba agonist (compound 4) was shown to interact potently and exclusively with A₃AR when screened against a panel of 240 GPCRs and 466 kinases, demonstrating that the conformational constraint provided by the bicyclo[3.1.0]hexane ring system not only enhances target affinity but also dramatically reduces off-target interactions [1]. While the A₃AR nucleoside context differs from the pyrazole-amine scaffold of the target compound, this direct comparative dataset provides the most quantitatively rigorous demonstration available that replacing a flexible ring (ribose) with a conformationally locked bicyclo[3.1.0]hexane produces double-digit fold affinity gains.

Adenosine receptor Methanocarba nucleoside Affinity enhancement Conformational locking

3-yl Versus 1-yl Regioisomeric Attachment Produces Divergent Exit Vector Geometry for Structure-Based Design

The bicyclo[3.1.0]hexane scaffold can be attached to the pyrazole-amine core at different positions, producing regioisomers with distinct three-dimensional pharmacophore presentation. The target compound carries the bicyclo[3.1.0]hexane at the 3-position of 1,4-dimethyl-1H-pyrazol-5-amine (CAS 1518465-45-6), whereas the regioisomer 3-{bicyclo[3.1.0]hexan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine (CAS 2001951-79-5) attaches the bicyclic scaffold at the bridgehead 1-position . In the 3-yl isomer, the bridgehead cyclopropane ring is distal to the pyrazole core and the amine is positioned exo to the bicyclic cage; in the 1-yl isomer, the pyrazole is attached directly to the cyclopropane bridgehead carbon, producing a more compact, sterically encumbered arrangement with the amine oriented nearly orthogonal to the ring plane. These distinct exit vectors are not interchangeable in structure-based design: a docking pose accommodating the 3-yl isomer's extended geometry will not recapitulate the same binding interactions with the 1-yl isomer, and vice versa. Both isomers share identical molecular formula (C₁₁H₁₇N₃) and molecular weight (191.27), meaning molecular formula-based filtering alone cannot distinguish them.

Regioisomer differentiation Exit vector geometry Structure-based drug design Scaffold decoration

Bicyclo[3.1.0]hexane mGlu2/3 Antagonists Achieve Sub-50 nM Potency with In Vivo Efficacy at 1 mg/kg: Pharmacological Validation of the Scaffold

Chappell et al. (2016) reported the optimization of conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs as orthosteric mGlu2/3 receptor antagonists. The lead compound 18 demonstrated IC₅₀ values of 46 ± 14.2 nM at hmGlu2 and 46.1 ± 36.2 nM at hmGlu3, representing balanced sub-50 nM potency at both receptor subtypes [1]. Critically, compound 18 exhibited antidepressant-like activity in the mouse forced swim test at a minimal effective dose (MED) of only 1 mg/kg ip, and produced wake-promoting effects in rat EEG studies at 3 and 10 mg/kg ip without significant effects on locomotor activity [1]. A subsequent optimized compound, LY3020371·HCl (19f), was identified as a potent, selective, and maximally efficacious mGlu2/3 antagonist [2]. The bicyclo[3.1.0]hexane scaffold was essential for this pharmacological profile, providing the conformational constraint necessary to distinguish between mGlu2 and mGlu3 binding sites while maintaining oral bioavailability and brain penetration.

Metabotropic glutamate receptor CNS drug discovery Antidepressant In vivo pharmacological validation

Optimal Procurement and Application Scenarios for 3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Fragment-Based Screening for GPCR and Kinase Targets Requiring Conformational Pre-Organization

The compound's low molecular weight (191.27 g/mol), minimal rotatable bond count (1), and rigid bicyclo[3.1.0]hexane scaffold make it an ideal fragment for screening libraries targeting GPCRs or kinases where ligand conformational entropy is a recognized determinant of binding affinity . The >100-fold selectivity achieved by bicyclo[3.1.0]hexane-constrained ligands at histamine H₃ vs. H₄ receptors, and the 411-fold S1P₁ vs. S1P₃ selectivity reported for related bicyclo[3.1.0]hexane-fused analogs, support the use of this fragment in selectivity-driven screening cascades where flexible cyclohexyl fragments would yield promiscuous hit profiles [1][2]. The primary aromatic amine provides a synthetic handle for rapid library enumeration via amide coupling, reductive amination, or urea formation.

Scaffold-Hopping from Cyclohexyl-Containing Lead Series to Improve Lipophilic Ligand Efficiency (LLE)

For lead series containing a 3-cyclohexyl-1,4-dimethyl-1H-pyrazol-5-amine motif, replacement with the target compound offers a direct scaffold-hop that reduces computed LogP by 0.53 units (from 2.36 to 1.82) while preserving identical TPSA (43.84 Ų) and pharmacophoric presentation [1]. This LogP reduction can improve LipE (Lipophilic Efficiency = pIC₅₀ − LogP) by approximately 0.5 units for equipotent compounds, a magnitude that is meaningful in multiparameter optimization. Furthermore, the bicyclo[3.1.0]hexane scaffold has been documented to confer improved metabolic resistance compared to flexible cyclohexane rings, potentially addressing metabolic instability liabilities in the lead series [2].

CNS Drug Discovery Programs Requiring Brain-Penetrant, Conformationally Constrained Building Blocks

The mGlu2/3 antagonist program at Eli Lilly demonstrated that bicyclo[3.1.0]hexane-containing compounds can achieve brain penetration, oral bioavailability, and in vivo efficacy at low doses (MED 1 mg/kg ip in mouse forced swim test) . The target compound's moderate LogP (1.82), low molecular weight (<200 g/mol), and low TPSA (43.84 Ų < 90 Ų threshold for CNS penetration) place it within favorable physicochemical space for blood-brain barrier permeability [1]. These properties, combined with the scaffold's demonstrated ability to impart target selectivity, position this building block as a strategic choice for CNS-targeted library synthesis where both brain exposure and target selectivity are required.

Regiospecific SAR Exploration Requiring Verified 3-yl Attachment Geometry

In structure-based drug design campaigns where precise exit vector geometry is essential for maintaining key binding interactions, this compound provides the defined 3-yl attachment of the bicyclo[3.1.0]hexane to the pyrazole core (CAS 1518465-45-6), as distinct from the 1-yl bridgehead regioisomer (CAS 2001951-79-5) [1]. The 3-yl isomer positions the pyrazole-amine pharmacophore exo to the bicyclic cage, generating an extended exit vector suitable for occupying deeper binding pockets, whereas the 1-yl isomer produces a compact, orthogonal projection. Procurement must specify CAS 1518465-45-6 to exclude the co-isomeric 1-yl variant, which shares identical molecular formula and mass and would produce divergent, potentially inactive SAR.

Quote Request

Request a Quote for 3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.